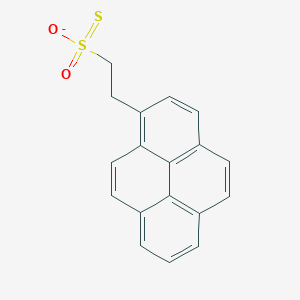
1-PyrenylmethylMethanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PyrenylmethylMethanethiosulfonate is a fluorescent compound primarily used for the rapid and selective modification of sulfhydryl groups in enzymes . It is known for its unique chemical structure, which includes a pyrene moiety, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-PyrenylmethylMethanethiosulfonate can be synthesized through a multi-step process involving the reaction of pyrene with methanethiosulfonate. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The synthesis involves the following steps:
Formation of Pyrene Derivative: Pyrene is first reacted with a suitable reagent to form a pyrene derivative.
Introduction of Methanethiosulfonate Group: The pyrene derivative is then reacted with methanethiosulfonate under controlled conditions to introduce the methanethiosulfonate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-PyrenylmethylMethanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-PyrenylmethylMethanethiosulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for studying the structure and dynamics of biomolecules.
Biology: The compound is employed in the modification of sulfhydryl groups in proteins, aiding in the study of enzyme activity and protein interactions.
Industry: The compound is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mecanismo De Acción
1-PyrenylmethylMethanethiosulfonate exerts its effects through the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with the sulfhydryl groups, forming a covalent bond and altering the protein’s structure and function. This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.
Comparación Con Compuestos Similares
Pyrene-1,3,6,8-tetrasulfonic acid tetrasodium: A fluorescent dye used in various applications, including pH indicators and metal-organic frameworks.
Methyl Methanethiosulfonate: A compound used for reversible modification of thiol groups in proteins.
Uniqueness: 1-PyrenylmethylMethanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, providing both fluorescent properties and the ability to selectively modify sulfhydryl groups. This makes it a valuable tool in various scientific research applications, particularly in studying protein structure and function.
Propiedades
Fórmula molecular |
C18H13O2S2- |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
oxido-oxo-(2-pyren-1-ylethyl)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C18H14O2S2/c19-22(20,21)11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2,(H,19,20,21)/p-1 |
Clave InChI |
JBLKQKAVPJHSSG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCS(=O)(=S)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)
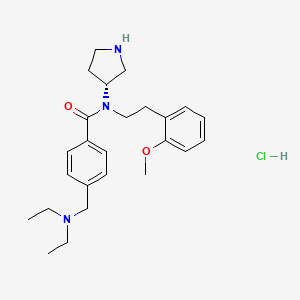

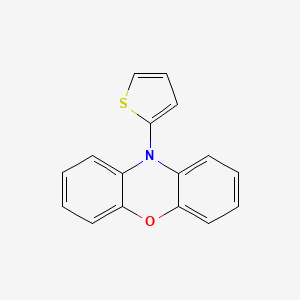
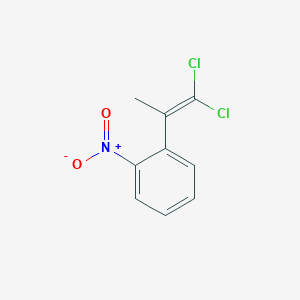
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
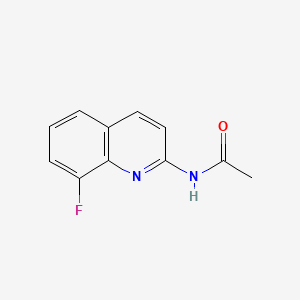
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
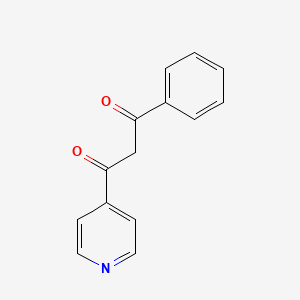
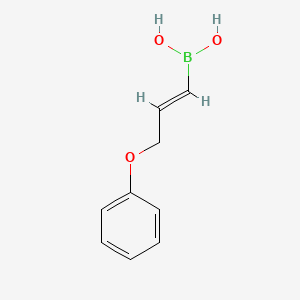
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)


